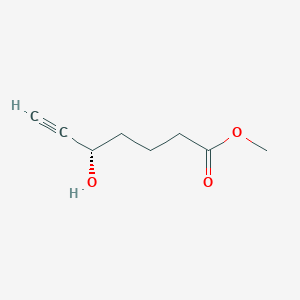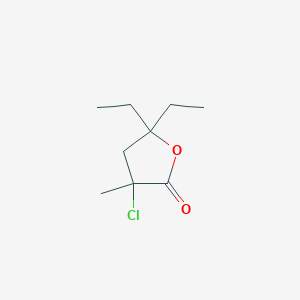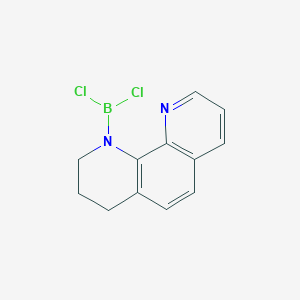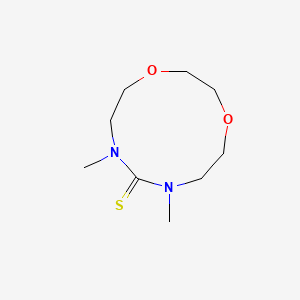
5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an ethenyl group and three phenyl groups attached to a dihydropyrazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, which facilitates the reaction under mild conditions and yields the desired product in high purity and yield . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistent and efficient production on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound and its derivatives have shown promise in biological and medicinal research. They exhibit various pharmacological activities, including monoamine oxidase inhibition, which is relevant for the treatment of neurological disorders .
Industry: In the industrial sector, this compound derivatives are used as intermediates in the synthesis of dyes, pigments, and other specialty chemicals. Their fluorescence properties make them valuable in the development of optical materials and sensors .
Wirkmechanismus
The mechanism of action of 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibitory effect on monoamine oxidase is attributed to the reversible binding of the compound to the enzyme’s active site, preventing the breakdown of neurotransmitters . This interaction is influenced by the electronic and steric properties of the phenyl groups attached to the pyrazole ring.
Vergleich Mit ähnlichen Verbindungen
- 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole
- 1,5-Diphenyl-4,5-dihydro-1H-pyrazole
- 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole
Comparison: Compared to these similar compounds, 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with diverse applications.
Conclusion
This compound is a compound of significant interest in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules with potential applications in chemistry, biology, medicine, and industry. The compound’s ability to undergo various chemical reactions and its promising pharmacological activities further highlight its importance in scientific research.
Eigenschaften
CAS-Nummer |
87995-96-8 |
|---|---|
Molekularformel |
C23H20N2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
5-ethenyl-1,3,5-triphenyl-4H-pyrazole |
InChI |
InChI=1S/C23H20N2/c1-2-23(20-14-8-4-9-15-20)18-22(19-12-6-3-7-13-19)24-25(23)21-16-10-5-11-17-21/h2-17H,1,18H2 |
InChI-Schlüssel |
MYZFSGGWOXCXHK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one](/img/structure/B14394504.png)
![2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane](/img/structure/B14394532.png)
![1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate](/img/structure/B14394535.png)
![(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol](/img/structure/B14394540.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)



![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)





